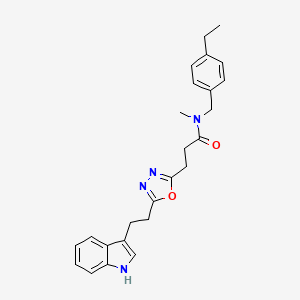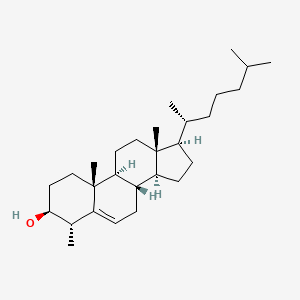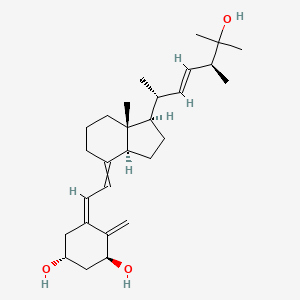![molecular formula C11H9N3O4 B11935491 4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human immunodeficiency virus-1 (HIV-1) integrase inhibitors are a class of antiretroviral drugs designed to block the action of integrase, a viral enzyme that inserts the viral genome into the DNA of the host cell. This integration is a vital step in the retroviral replication cycle, making integrase an attractive target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitors often involves complex organic reactions. For instance, one synthetic route starts with commercially available methyl isonipecotate, which undergoes a four-step process to yield the desired compound . Another approach involves the incorporation of pyridine moieties, which has been a focus due to their efficacy in inhibiting integrase .
Industrial Production Methods: Industrial production of these inhibitors typically involves high-throughput screening (HTS) of large compound libraries to identify potential candidates. Once identified, these compounds undergo further optimization through structure-activity relationship (SAR) studies to enhance their potency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 integrase inhibitors primarily undergo substitution reactions during their synthesis.
Common Reagents and Conditions: Common reagents used in the synthesis of these inhibitors include diketo acids and pyridine derivatives. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products: The major products of these reactions are compounds that can effectively inhibit the integrase enzyme. These products are then further tested for their antiviral activity and optimized for clinical use .
Applications De Recherche Scientifique
Mécanisme D'action
HIV-1 integrase inhibitors block the strand transfer step of the integration process, which is essential for the insertion of viral DNA into the host genome. By binding to the integrase enzyme, these inhibitors prevent the formation of the preintegration complex (PIC) and subsequent integration of viral DNA . This action effectively halts the replication of the virus and reduces its ability to infect new cells .
Comparaison Avec Des Composés Similaires
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 integrase inhibitors are unique in their ability to target the integrase enzyme specifically. Compared to other antiretroviral drugs, they have a higher genetic barrier to resistance and fewer drug-drug interactions . For example, dolutegravir and bictegravir are known for their high efficacy and favorable safety profiles, making them preferred choices for treatment-naïve individuals .
Propriétés
Formule moléculaire |
C11H9N3O4 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18) |
Clé InChI |
ZIRLWIWYZCQZJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)




![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)


![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
